2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one
Description
Properties
CAS No. |
78776-49-5 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-methylchromen-7-one |
InChI |
InChI=1S/C17H14O3/c1-11-9-16(12-3-6-14(19-2)7-4-12)20-17-10-13(18)5-8-15(11)17/h3-10H,1-2H3 |
InChI Key |
OBJPLSGIYZNSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=O)C=C2OC(=C1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl group is introduced to an aromatic ring. This is followed by cyclization to form the benzopyran core. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Functional Group Transformations
Reactions involving chromenone derivatives typically target functional groups like hydroxyl, methoxy, and halogen substituents:
-
Methoxylation : Substitution of hydroxyl groups with methoxy groups via alkylation (e.g., methanol, sulfuric acid).
-
Halogenation : Bromination or iodination at reactive positions (e.g., 6,8-dibromination) to modify reactivity.
-
Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) to introduce aryl or alkenyl groups .
| Reaction Type | Mechanism | Example |
|---|---|---|
| Electrophilic substitution | Bromination at C6/C8 | 6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
| Nucleophilic substitution | Methoxylation of hydroxyl groups | 5-Methoxy-2-phenyl-7H-1-benzopyran-7-one |
| Radical reactions | Bromine-induced radical coupling | Radical intermediates in brominated derivatives |
Biological Activity and Mechanisms
Chromenone derivatives often exhibit antioxidant , anti-inflammatory , or antiproliferative activities. While direct data for the target compound is unavailable, analogs like 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones show selective toxicity toward cancer cells . Potential mechanisms include:
-
Enzyme inhibition : Interaction with targets like topoisomerases or kinases.
-
Radical scavenging : Neutralization of reactive oxygen species due to conjugated chromenone systems.
Physical and Chemical Stability
-
Stability : Chromenones are generally stable under standard conditions but may decompose under strong oxidizing agents or light exposure.
-
Solubility : Soluble in organic solvents (e.g., methanol, ethanol).
Scientific Research Applications
Chemical Characteristics
This compound features a benzopyran backbone, which is known for its biological activity. The methoxy and methyl substitutions at specific positions enhance its pharmacological properties.
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : Research indicates that compounds similar to 2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one exhibit significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : In a study evaluating novel benzopyran derivatives, compounds were assessed for their ability to inhibit cancer cell proliferation. The results demonstrated that certain derivatives showed potent activity against breast cancer cell lines, indicating potential for further development as anticancer agents .
-
Anti-inflammatory Properties
- Mechanism of Action : Benzopyran derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.
- Case Study : A class of substituted benzopyran derivatives was investigated for their anti-inflammatory effects in animal models of arthritis. The results indicated significant reductions in inflammatory markers and joint swelling, suggesting therapeutic potential for inflammatory diseases .
-
Antiestrogenic Activity
- Mechanism of Action : Some studies have reported that benzopyran derivatives act as nonsteroidal antiestrogens, potentially useful in treating estrogen-dependent cancers.
- Case Study : A specific derivative exhibited a 65% antiestrogenic activity compared to estradiol in uterotrophic assays conducted on female rats, highlighting its potential as a therapeutic agent in hormone-related conditions .
Biological Evaluation
The biological evaluation of this compound has been conducted through various assays:
| Activity Type | Evaluation Method | Result |
|---|---|---|
| Anticancer | Cell proliferation assay | Significant inhibition observed |
| Anti-inflammatory | Animal model of arthritis | Reduced joint swelling |
| Antiestrogenic | Uterotrophic assay | 65% inhibition of estradiol |
Potential Therapeutic Applications
The therapeutic implications of this compound are broad, encompassing:
- Cancer Treatment : As an adjunct therapy alongside traditional chemotherapeutics.
- Management of Inflammatory Disorders : Such as arthritis and other COX-2 mediated conditions.
- Hormonal Therapies : In conditions influenced by estrogen levels, such as certain breast cancers.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (CAS 5128-44-9)
- Structure : Differs by a hydroxyl group at position 5 and an additional methoxy group at position 5.
- Properties: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the target compound. The dual methoxy groups enhance electron-donating effects, leading to a red-shifted UV-Vis absorption (λmax ~ 340 nm in ethanol) .
- Applications: Used in studies on flavonoid derivatives for antioxidant activity.
7-Acetoxy-2-methylisoflavone (CAS 3211-63-0)
- Structure : Features an acetoxy group at position 7 and a methyl group at position 2.
- Properties : The acetoxy group introduces steric bulk and reduces electron donation compared to methoxy. This results in lower fluorescence quantum yield (Φ = 0.15 in DMF) but higher thermal stability (melting point: 215–217°C) .
- Applications : Studied for estrogenic activity due to structural similarity to isoflavones.
3-Benzoyl-2-(4-bromophenyl)-7-methoxy-4H-1-benzopyran-4-one (CAS 877822-09-8)
- Structure : Contains a bromophenyl group (electron-withdrawing) at position 2 and a benzoyl group at position 3.
- Properties : The bromine atom increases molecular weight (435.27 g/mol) and polarizability, leading to a red-shifted emission maximum (λem = 450 nm in DMF). However, the electron-withdrawing effects reduce fluorescence intensity by 40% compared to methoxyphenyl analogs .
Substituent Effects on Photophysical Properties
Key Findings :
- Electron-donating groups (e.g., methoxy) at position 2 enhance π-electron delocalization, causing red shifts in emission spectra. However, excessive substitution (e.g., 6l) reduces intensity due to steric hindrance or intermolecular charge transfer (ICT) disruption .
- Halogenated analogs (e.g., bromine in CAS 877822-09-8) exhibit lower emission intensity but improved stability under UV light .
4-Methyl-7-triazolylmethoxy-2H-benzopyran-2-ones
4'-Methylliquiritigenin 7-glucoside
- Structure : Glucosylated derivative with a 4'-methoxy group.
- Activity: Improved water solubility (LogP = −1.2) compared to non-glycosylated analogs (LogP = 2.5 for the target compound). Used in pharmacokinetic studies for enhanced bioavailability .
Crystallographic and Hydrogen Bonding Patterns
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 5-hydroxy in CAS 5128-44-9) form stronger intermolecular hydrogen bonds (O–H···O, ~2.8 Å) in crystal lattices, leading to higher melting points (~250°C) compared to the target compound (~180°C) .
- Methyl vs. Methoxy : The 4-methyl group in the target compound reduces hydrogen-bonding capacity, favoring van der Waals interactions in solid-state packing .
Biological Activity
2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one, commonly referred to as a benzopyran derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of compounds known as benzopyrans, which are characterized by a fused benzene and pyran ring system. The presence of the methoxy and methyl substituents significantly influences its biological activity.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines. A study evaluated its effects on seven human tumor cell lines, revealing that compounds with a 4-methoxyphenyl group displayed significant growth inhibitory activity. Specifically, the compound showed effective ED50 values ranging from 0.008 to 0.064 μM against these cell lines, indicating strong antitumor potential compared to other analogs .
The cytotoxic effects are believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been reported to induce cell cycle arrest at various phases in different cancer cell lines, which is crucial for halting tumor progression .
Antimicrobial and Antifungal Activities
Beyond its antitumor properties, this compound has also shown promising antimicrobial and antifungal activities. Studies indicate that similar benzopyran derivatives possess a broad spectrum of activity against various pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. Key findings include:
- Substituent Influence : The presence of bulky groups at specific positions enhances cytotoxicity.
- Aromaticity : The aromatic nature of the methoxy group contributes significantly to the compound's biological activity .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in clinical applications:
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural confirmation of 2-(4-Methoxyphenyl)-4-methyl-7H-1-benzopyran-7-one?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and aromatic proton environments. For example, methoxy groups ( ppm) and benzopyranone carbonyl signals ( ppm) are critical markers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (, MW 298.29 g/mol) and fragmentation patterns .
- Infrared (IR) : Identify key functional groups (e.g., carbonyl stretch at ~1650 cm) .
Q. How can researchers determine physicochemical properties (e.g., solubility, log P) when experimental data are unavailable?
- Methodology :
- Shake-flask method : Measure solubility in water and organic solvents (e.g., DMSO, ethanol) at controlled temperatures.
- Chromatographic techniques : Use reverse-phase HPLC to estimate log P (octanol-water partition coefficient) via retention time correlations .
- Thermal analysis : Differential Scanning Calorimetry (DSC) determines melting points, which are absent in current literature .
Q. What are the common synthetic routes for benzopyranone derivatives like this compound?
- Methodology :
- Claisen-Schmidt condensation : Condense 4-methoxyacetophenone with substituted salicylaldehydes, followed by cyclization under acidic or basic conditions.
- Microwave-assisted synthesis : Optimize reaction time and yield using controlled temperature and solvent systems (e.g., ethanol, acetic acid) .
Advanced Research Questions
Q. How can graph set analysis resolve hydrogen bonding contradictions in polymorphic crystalline forms?
- Methodology :
- Single-crystal X-ray diffraction : Resolve hydrogen bond motifs (e.g., patterns) using software like Mercury. Compare with Etter’s rules to classify donor-acceptor interactions .
- Computational modeling : Density Functional Theory (DFT) predicts stable hydrogen-bonded networks, addressing discrepancies between experimental and theoretical data .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (HO) conditions. Monitor degradation via HPLC-UV at 254 nm .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and analyze for polymorphic transitions or decomposition .
Q. How can structure-activity relationship (SAR) studies explain divergent biological activities compared to related flavonoids?
- Methodology :
- Comparative SAR : Substitute methoxy or hydroxyl groups on the benzopyranone core and test bioactivity (e.g., antioxidant, enzyme inhibition). For example, daidzein () lacks the 4-methyl group, which may alter receptor binding.
- Molecular docking : Simulate interactions with target proteins (e.g., kinases, estrogen receptors) to identify critical substituents .
Q. What advanced analytical methods quantify this compound in biological matrices (e.g., plasma, plant extracts)?
- Methodology :
- LC-MS/MS : Use a C18 column with gradient elution (water:acetonitrile + 0.1% formic acid) for high sensitivity. Validate with internal standards (e.g., deuterated analogs) .
- Solid-phase extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to improve detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
